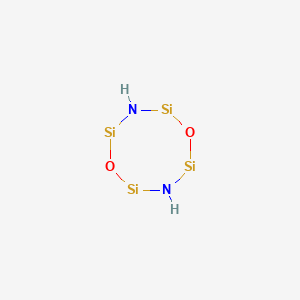
1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane: is a cyclic organosilicon compound with a unique structure that includes silicon, oxygen, and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane can be synthesized through heterofunctional condensation reactions. One common method involves the reaction between 2,4-dichloro-2,4-dimethyl-2,4-disilapentane and dipotassium dimethylsilanediolate . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions: 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different silicon-oxygen compounds.
Reduction: Reduction reactions can modify the silicon-nitrogen bonds, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution can introduce various organic groups to the silicon atoms .
科学的研究の応用
Chemistry: 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane is used as a precursor in the synthesis of advanced materials, including silicon-based polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as thermal stability and flexibility .
Biology and Medicine: In biological research, this compound can be used to study silicon-based biochemistry and its interactions with biological molecules.
Industry: Industrially, this compound is used in the production of specialty coatings, adhesives, and sealants. Its chemical properties make it suitable for applications requiring durability and resistance to environmental factors .
作用機序
The mechanism by which 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen and nitrogen, leading to the formation of stable structures. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
類似化合物との比較
- 2,2,4,4,6,6,8,8-Octamethyl-1,5-dioxa-3,7-diaza-cyclooctasilan
- 1,1,3,3,5,5,7,7-Octamethyl-cyclotetrasil-diox- (4,8)-diazan- (2,6)
Comparison: 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane is unique due to its specific arrangement of silicon, oxygen, and nitrogen atoms. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for specialized applications in materials science and organic synthesis .
特性
CAS番号 |
1443-67-0 |
|---|---|
分子式 |
H10N2O2Si4 |
分子量 |
182.43 g/mol |
IUPAC名 |
1,5,3,7,2,4,6,8-dioxadiazatetrasilocane |
InChI |
InChI=1S/H10N2O2Si4/c1-5-3-7-2-8-4-6-1/h1-2H,5-8H2 |
InChIキー |
FHLLEUMWDXQIKT-UHFFFAOYSA-N |
SMILES |
N1[Si]O[Si]N[Si]O[Si]1 |
正規SMILES |
N1[SiH2]O[SiH2]N[SiH2]O[SiH2]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















